molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B121741
CAS No.: 141776-47-8
M. Wt: 289.3 g/mol
InChI Key: MJVXHAPMFSPZRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide. The reaction is typically carried out using sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent in acetic acid as the solvent. The reaction mixture is heated to 70°C, and hydrogen peroxide is added slowly. After the addition is complete, the reaction is maintained at 70°C for 5 hours. The product is then isolated by cooling the reaction mixture, filtering, washing with water, and drying .

Chemical Reactions Analysis

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s specific molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be compared with other sulfonamide-containing compounds, such as:

Properties

IUPAC Name

2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVXHAPMFSPZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573139
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141776-47-8
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
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Reactant of Route 6
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Customer
Q & A

Q1: How does 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide work as a herbicide?

A: While the provided research doesn't explicitly detail the mechanism of action for 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide itself, it does highlight the mode of action of herbicides containing this compound. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [, ] This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By disrupting this pathway, the herbicide effectively inhibits plant growth, ultimately leading to weed death.

Q2: How effective is 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide in controlling Egyptian broomrape in tomato crops?

A: Research indicates that herbicides containing 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide, specifically MON 37500, demonstrate high efficacy in controlling Egyptian broomrape (Orobanche aegyptiaca) in tomato crops. [] Greenhouse studies showed that applying MON 37500 at specific concentrations and timings, either as a post-emergence application or in combination with pre-planting incorporation, resulted in complete control of the parasitic weed. Interestingly, the study also found that the efficacy was significantly reduced when using charcoal-topped pots, suggesting the herbicide's activity is primarily through soil uptake. []

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